Hexanonitrile, 4-(dimethylamino)-4,5-dimethyl-2-phenyl-, citrate
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Overview
Description
Hexanonitrile, 4-(dimethylamino)-4,5-dimethyl-2-phenyl-, citrate is a complex organic compound with a unique structure that includes a nitrile group, a dimethylamino group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanonitrile, 4-(dimethylamino)-4,5-dimethyl-2-phenyl-, citrate typically involves the reaction of 4-(dimethylamino)benzonitrile with appropriate reagents under controlled conditions. One common method involves the reaction of 4-(dimethylamino)benzonitrile with dimethylformamide and triethylamine as catalysts . The reaction is carried out in a solvent such as ethanol at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Hexanonitrile, 4-(dimethylamino)-4,5-dimethyl-2-phenyl-, citrate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Hexanonitrile, 4-(dimethylamino)-4,5-dimethyl-2-phenyl-, citrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanonitrile, 4-(dimethylamino)-4,5-dimethyl-2-phenyl-, citrate involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzonitrile: Shares the dimethylamino and nitrile groups but lacks the additional methyl and phenyl groups.
4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a phenyl ring.
Para-Dimethylaminobenzaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
Hexanonitrile, 4-(dimethylamino)-4,5-dimethyl-2-phenyl-, citrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
14056-09-8 |
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Molecular Formula |
C22H32N2O7 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(dimethylamino)-4,5-dimethyl-2-phenylhexanenitrile;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H24N2.C6H8O7/c1-13(2)16(3,18(4)5)11-15(12-17)14-9-7-6-8-10-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-10,13,15H,11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
XZCHSEFKUWUEOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CC(C#N)C1=CC=CC=C1)N(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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